![molecular formula C22H21N3O5 B11485390 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11485390.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core with benzodioxol and dimethoxyphenyl substituents
Preparation Methods
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxol group: This step may involve the use of benzodioxol-containing reagents under specific conditions.
Attachment of the dimethoxyphenyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using dimethoxyphenylboronic acid or similar reagents.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxol or dimethoxyphenyl rings are replaced with other groups using appropriate reagents and conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Materials Science: The compound’s structural properties could make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers may investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE include:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxol moiety but differs in its overall structure and properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have a similar benzodioxol group but are fused with indole structures, showing different biological activities.
The uniqueness of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific combination of functional groups and the resulting properties, which may offer distinct advantages in its applications.
Properties
Molecular Formula |
C22H21N3O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C22H21N3O5/c1-27-17-6-4-14(8-19(17)28-2)15-9-21(26)24-22-16(15)10-23-25(22)11-13-3-5-18-20(7-13)30-12-29-18/h3-8,10,15H,9,11-12H2,1-2H3,(H,24,26) |
InChI Key |
JRYDJSZGIMKNPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=NN3CC4=CC5=C(C=C4)OCO5)OC |
Origin of Product |
United States |
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